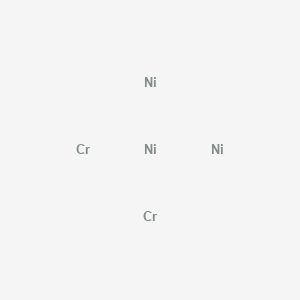
chromium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and nickel are transition metals that form a variety of compounds and alloys. One of the most well-known alloys is nichrome, which consists of nickel and chromium. This alloy is widely used due to its excellent resistance to oxidation and high temperatures, making it ideal for applications such as heating elements and resistance wires .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nickel-chromium alloys typically involves melting the constituent metals together. The process includes the following steps:
Material Preparation: Nickel and chromium metals are prepared in the desired proportions.
Melting: The metals are melted together in a furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is poured into molds to form ingots or other desired shapes.
Industrial Production Methods
Industrial production of nickel-chromium alloys often involves continuous or semi-continuous casting methods. The alloy melt is conveyed into a crystallizer and solidified into ingots or other forms suitable for further processing .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-chromium alloys undergo various chemical reactions, including:
Oxidation: When heated, the alloy forms a stable layer of chromium oxide, which protects it from further oxidation.
Reduction: Nickel and chromium can be reduced from their oxides using carbon or hydrogen.
Substitution: The alloy can undergo substitution reactions where one metal replaces another in a compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Carbon or hydrogen is used as reducing agents at elevated temperatures.
Substitution: Various metal salts can be used in aqueous or molten states.
Major Products
Chromium Oxide: Formed during oxidation, providing a protective layer.
Nickel Oxide: Can form under certain conditions but is less stable than chromium oxide.
Wissenschaftliche Forschungsanwendungen
Nickel-chromium alloys have numerous applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their stability and resistance to corrosion.
Biology: Employed in the development of medical devices and implants due to their biocompatibility.
Medicine: Utilized in dental restorations and prosthetics.
Industry: Widely used in heating elements, thermocouples, and resistance wires.
Wirkmechanismus
The mechanism by which nickel-chromium alloys exert their effects involves the formation of a stable chromium oxide layer when heated. This layer is thermodynamically stable and impervious to oxygen, protecting the underlying metal from further oxidation . Additionally, the alloy’s high mechanical strength and creep resistance contribute to its effectiveness in high-temperature applications .
Vergleich Mit ähnlichen Verbindungen
Nickel-chromium alloys can be compared with other similar compounds such as:
Nickel-Iron Alloys: These alloys have lower oxidation resistance compared to nickel-chromium alloys.
Chromium-Cobalt Alloys: Known for their high wear resistance but less effective in high-temperature applications.
Nickel-Copper Alloys: These alloys have good corrosion resistance but lower mechanical strength compared to nickel-chromium alloys .
Conclusion
Nickel-chromium alloys, particularly nichrome, are essential materials in various fields due to their excellent resistance to oxidation, high temperatures, and mechanical strength. Their unique properties make them invaluable in scientific research, industry, and medicine.
Eigenschaften
CAS-Nummer |
90620-98-7 |
|---|---|
Molekularformel |
Cr2Ni3 |
Molekulargewicht |
280.072 g/mol |
IUPAC-Name |
chromium;nickel |
InChI |
InChI=1S/2Cr.3Ni |
InChI-Schlüssel |
KGMXJQRQEBOVIK-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Ni].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


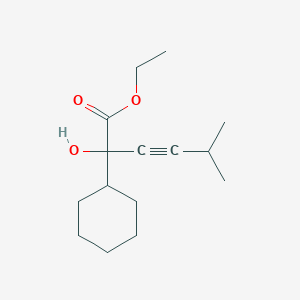
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
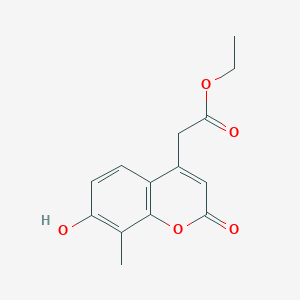
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
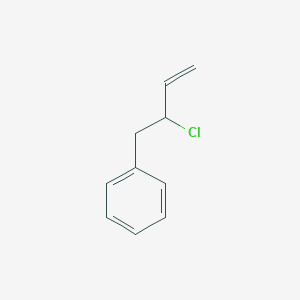
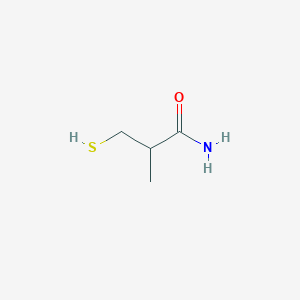
methanone](/img/structure/B14356559.png)
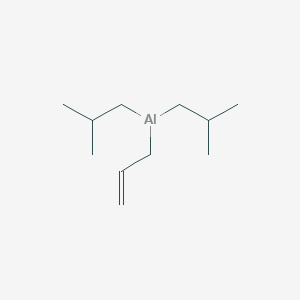
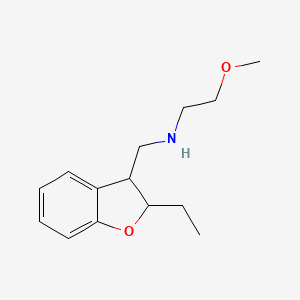
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
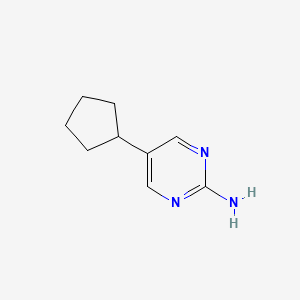
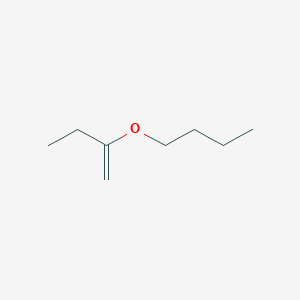
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

